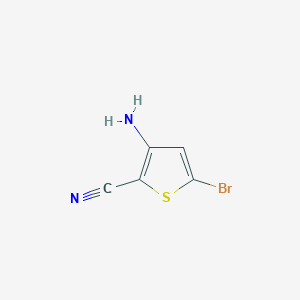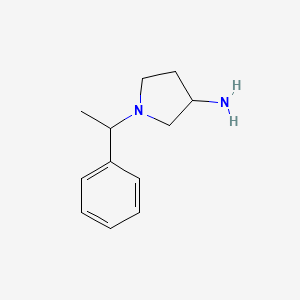
1-(1-Phenylethyl)pyrrolidin-3-amine
Übersicht
Beschreibung
1-(1-Phenylethyl)pyrrolidin-3-amine is a chemical compound with the molecular weight of 190.29 . Its IUPAC name is 1-(1-phenylethyl)-3-pyrrolidinamine .
Molecular Structure Analysis
The InChI code for 1-(1-Phenylethyl)pyrrolidin-3-amine is 1S/C12H18N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(13)9-14/h2-6,10,12H,7-9,13H2,1H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Uses
- Synthesis of Key Intermediates : This compound has been utilized in the synthesis of premafloxacin, an antibiotic for veterinary use. It is prepared using asymmetric Michael addition and stereoselective alkylation processes (Fleck et al., 2003).
- Formation of Complexes in Organometallic Chemistry : Indenyl−Nickel compounds with various aminoalkyl substituents, including the subject compound, have been synthesized for the study of their dynamic processes and reactivities (Groux & Zargarian, 2003).
Applications in Material Science
- Crystal Structure Analysis : In materials science, this compound has been used to investigate crystal and molecular structures, as demonstrated in the study of cobalt(III) complexes (Amirnasr et al., 2001; 2002).
- Non-Linear Optical Materials : The compound's derivatives have been examined for their impact on solid-state non-linear optical properties (Langley et al., 2001).
Chemical Synthesis and Catalysis
- Asymmetric Reactions : It has been used in asymmetric A(3) reactions, yielding propargylamines with high enantiopurity, showcasing its utility in stereoselective synthesis (Zhao & Seidel, 2015).
- Pyrrole and Pyrrole Derivatives Synthesis : The compound is also involved in the synthesis of pyrrole derivatives, which are critical in biological molecules like heme and chlorophyll (Anderson & Liu, 2000).
Biological and Pharmacological Research
- Melanin-Concentrating Hormone Receptor-1 Antagonists : Derivatives of this compound have been identified as potent antagonists for the melanin-concentrating hormone receptor-1, indicating its significance in pharmacological research (Huang et al., 2005).
Eigenschaften
IUPAC Name |
1-(1-phenylethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10(11-5-3-2-4-6-11)14-8-7-12(13)9-14/h2-6,10,12H,7-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDDLDNYCOENHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylethyl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)



![N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide](/img/structure/B1370942.png)


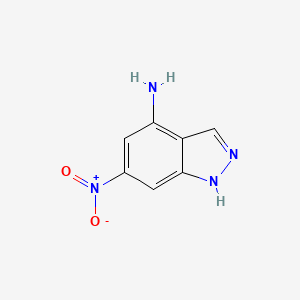

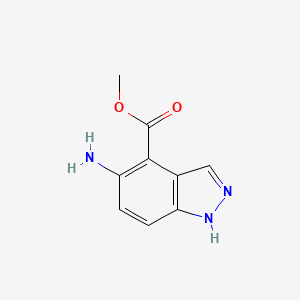

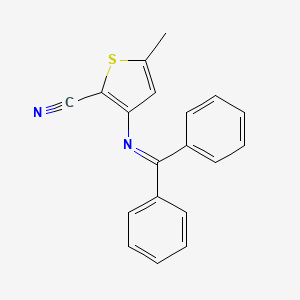
![1-(5-Hydroxy-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B1370956.png)
